2-Phenyl-3-(piperidin-4-yl)-1H-indole (2-P-4-PI) is a small molecule under investigation for its potential therapeutic applications. Its structural features combine an indole ring, a common scaffold in many biologically active molecules, with a phenyl and a piperidinyl group, known to modulate various biological processes []. Studies have explored its potential as:
-P-4-PI serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Its readily available precursors and well-defined structure make it an attractive starting point for further chemical modifications. Researchers have employed 2-P-4-PI in the synthesis of:
2-Phenyl-3-(piperidin-4-YL)-1H-indole is a heterocyclic compound that features a unique combination of an indole structure and a piperidine moiety. The indole component consists of a fused benzene and pyrrole ring, while the piperidine is a six-membered ring containing one nitrogen atom. This structural combination imparts distinctive chemical and biological properties, making the compound of significant interest in medicinal chemistry and pharmacology.
There is no current information available on the specific mechanism of action of 2-Phenyl-3-(piperidin-4-YL)-1H-indole. However, compounds with a 2-phenyl-3-substituted indole core have been investigated for various biological activities, including antimicrobial, anticancer, and anticonvulsant properties [, , ]. The mechanism of action for these activities would depend on the specific substituents on the indole ring.
The reactions can yield various products:
2-Phenyl-3-(piperidin-4-YL)-1H-indole exhibits notable biological activities. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Additionally, this compound influences cellular processes such as apoptosis in cancer cells by modulating gene expression related to pro-apoptotic and anti-apoptotic pathways. Its interactions with various enzymes and proteins also suggest potential therapeutic applications in treating inflammatory diseases and cancer.
The synthesis of 2-Phenyl-3-(piperidin-4-YL)-1H-indole can be achieved through several methods:
For instance, phenylhydrazine can react with cyclohexanone under reflux conditions using methanesulfonic acid as a catalyst to yield the desired indole derivative.
On an industrial scale, continuous flow reactors may be employed alongside optimized reaction conditions to enhance efficiency and yield. Purification techniques such as crystallization and chromatography are utilized to achieve high-purity products.
The compound has potential applications in drug development due to its anti-inflammatory and anticancer properties. Its unique structure allows it to interact with various molecular targets, making it valuable for research into new therapeutic agents. Additionally, its ability to modulate cellular signaling pathways positions it as a candidate for further pharmacological studies .
Research indicates that 2-Phenyl-3-(piperidin-4-YL)-1H-indole interacts with multiple biological targets, influencing enzyme activity and cellular processes. Studies have demonstrated its capacity to inhibit specific enzymes involved in inflammation, suggesting its role as a potential therapeutic agent for inflammatory disorders. Additionally, its effects on apoptosis in cancer cells highlight its relevance in oncology research .
Several compounds share structural similarities with 2-Phenyl-3-(piperidin-4-YL)-1H-indole:
Compound Name | Structural Features |
---|---|
2-Phenylindole | Lacks piperidine ring; retains indole structure |
3-(Piperidin-4-YL)indole | Similar piperidine substitution; different phenyl positioning |
5-Bromo-3-(piperidin-4-YL)-1H-indole | Halogenated variant; potential for altered reactivity |
The uniqueness of 2-Phenyl-3-(piperidin-4-YL)-1H-indole lies in its dual-ring structure combining both indole and piperidine moieties. This combination allows for versatile interactions with various molecular targets, enhancing its potential as a lead compound in drug discovery compared to other similar compounds that lack either structural component .
2-Phenyl-3-(piperidin-4-YL)-1H-indole represents a complex heterocyclic compound that combines the structural features of indole and piperidine scaffolds. This article provides a comprehensive examination of the physicochemical properties essential for understanding the thermodynamic behavior, solubility characteristics, and structural dynamics of this important chemical entity [2] [3].
The thermal decomposition behavior of 2-Phenyl-3-(piperidin-4-YL)-1H-indole follows patterns consistent with substituted indole derivatives studied in the literature [4] [5] [6]. Based on computational predictions and structural analysis, the compound exhibits a predicted boiling point of 484.1±45.0°C [3] [7], which indicates substantial thermal stability under standard conditions.
The thermal decomposition of indole derivatives typically proceeds through multiple pathways, with the initial degradation occurring at temperatures exceeding 300°C [4] [8]. For 2-Phenyl-3-(piperidin-4-YL)-1H-indole, the presence of the phenyl substituent at the 2-position and the piperidine ring at the 3-position provides additional thermal stability through enhanced conjugative stabilization [9] [8]. The molecular framework exhibits resistance to thermal decomposition due to the aromatic character of both the indole core and the phenyl ring [5] [6].
Thermodynamic analysis reveals that the compound maintains structural integrity through intramolecular interactions between the indole nitrogen and the piperidine moiety [10] [11]. The thermal decomposition pathway likely initiates with the cleavage of the C-N bond connecting the piperidine ring to the indole core, followed by fragmentation of the piperidine ring structure [4] [12]. Temperature-dependent studies on related indole-piperidine derivatives suggest that decomposition occurs in a stepwise manner, with the piperidine ring showing greater thermal lability compared to the indole-phenyl system [8] [13].
Table 1: Thermodynamic Stability Parameters
Parameter | Value | Reference Method |
---|---|---|
Molecular Formula | C₁₉H₂₀N₂ | Elemental Analysis |
Molecular Weight (g/mol) | 276.38 | Mass Spectrometry |
Predicted Boiling Point (°C) | 484.1±45.0 | Computational Prediction |
Predicted Density (g/cm³) | 1.130±0.06 | Computational Prediction |
Heat of Formation (kJ/mol) | Not determined experimentally | Experimental determination required |
Thermal Decomposition Onset (°C) | Not reported | Thermal Analysis required |
Phase Transition Temperature (°C) | Not determined | DSC Analysis required |
Enthalpy of Vaporization (kJ/mol) | Estimated 70-75 | Estimation based on analogs |
The phase transition behavior of 2-Phenyl-3-(piperidin-4-YL)-1H-indole reflects the complex interplay between molecular structure and intermolecular forces [14] [4] [5]. Related indole derivatives exhibit distinct phase transition temperatures that correlate with their substitution patterns and molecular weight [5] [6]. The compound exists as a solid under ambient conditions, with melting behavior influenced by the specific conformational arrangements of the piperidine ring [10] [11].
Phase transition studies on structurally similar compounds indicate that the melting process involves the disruption of hydrogen bonding networks formed by the indole NH group and potential interactions with the piperidine nitrogen [4] [15]. The phenyl substituent contributes to the overall molecular rigidity, affecting both the melting point and the enthalpy of fusion [14] [16]. Computational modeling suggests that the compound exhibits polymorphic behavior, with different crystal forms displaying varying thermal properties [5] [17].
The solid-liquid phase equilibrium is governed by the balance between intermolecular hydrogen bonding, π-π stacking interactions between aromatic rings, and van der Waals forces [15] [18]. The piperidine ring adopts predominantly chair conformations in the solid state, with the equatorial position being energetically favored for the NH group [19] [20]. Phase transition temperatures are expected to fall within the range of 150-200°C based on structural analogs and computational predictions [14] [5].
The solubility profile of 2-Phenyl-3-(piperidin-4-YL)-1H-indole demonstrates a pronounced dependence on solvent polarity and hydrogen bonding capacity [21] [22] [23]. The compound exhibits amphiphilic characteristics due to the presence of both hydrophobic aromatic components and the basic piperidine nitrogen atom [24] [25] [26].
In polar protic solvents such as water and alcohols, solubility is limited by the extensive hydrophobic surface area contributed by the phenyl and indole rings [21] [22]. The piperidine nitrogen can participate in hydrogen bonding with protic solvents, but this interaction is insufficient to overcome the hydrophobic character of the aromatic system [25] [27]. Experimental studies on related indole derivatives show that water solubility typically ranges from 10-100 mg/L for compounds of similar molecular weight and structure [21] [28].
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide excellent solubility for the compound [30] [28]. These solvents effectively solvate both the aromatic components through dipole-dipole interactions and the piperidine nitrogen through specific interactions [23] [31]. The absence of competitive hydrogen bonding in aprotic solvents enhances the dissolution process [32] [28].
Table 2: Solubility Characteristics in Polar and Non-polar Solvents
Solvent Type | Polarity | Predicted Solubility | Solubility Mechanism |
---|---|---|---|
Water | High (Polar Protic) | Limited | Hydrogen bonding limited by hydrophobic phenyl and piperidine rings |
Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Good | Strong dipole interactions and hydrogen bonding |
Ethanol | Medium-High (Polar Protic) | Moderate | Hydrogen bonding with NH groups |
Methanol | Medium-High (Polar Protic) | Moderate | Hydrogen bonding with NH groups |
Dichloromethane | Medium (Polar) | Good | Dipole-dipole interactions |
Chloroform | Medium (Polar) | Good | Dipole-dipole interactions |
Diethyl Ether | Low (Non-polar) | Limited | Weak van der Waals forces |
n-Hexane | Very Low (Non-polar) | Very Limited | Minimal interactions |
Non-polar solvents such as hexane and petroleum ether show minimal dissolution capacity for 2-Phenyl-3-(piperidin-4-YL)-1H-indole [21] [25]. The polar character of the indole NH group and the piperidine nitrogen creates unfavorable interactions with non-polar media [24] [33]. However, moderately polar solvents like dichloromethane and chloroform provide good solubility through dipole-dipole interactions and weak hydrogen bonding [23] [31].
The octanol-water partition coefficient (LogP) of 2-Phenyl-3-(piperidin-4-YL)-1H-indole provides critical information about its lipophilicity and potential bioavailability [34] [35] [23]. Based on structural analysis and comparison with related indole-piperidine derivatives, the compound is expected to exhibit a LogP value in the range of 2.5-4.0 [23] [33] [36].
The lipophilic character arises primarily from the aromatic components, including the indole core and phenyl substituent [9] [37] [23]. The piperidine ring contributes both hydrophobic character through its methylene carbons and hydrophilic character through the nitrogen atom [24] [25] [33]. This balance results in moderate lipophilicity suitable for membrane permeation while maintaining some aqueous solubility [35] [38].
Table 3: Partition Coefficient (LogP) Analysis
Calculation Method | Predicted LogP Value | Expected Range | Basis for Estimate |
---|---|---|---|
iLOGP | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
XLOGP2 | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
XLOGP3 | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
WLOGP | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
MLOGP | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
SILICOS-IT | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
miLOGP | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
ACD/LogP | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
KOWWIN | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
ALOGPs | Not specifically reported | 2.5-4.0 | Structural similarity to reported indole-piperidine derivatives |
Computational predictions using various algorithms consistently place the compound in the moderate lipophilicity range [34] [23] [39]. The phenyl group at the 2-position significantly increases the lipophilic character compared to unsubstituted indole derivatives [37] [23]. The position of the piperidine ring at the 3-position of the indole core creates a favorable balance between hydrophobic and hydrophilic contributions [33] [38].
Experimental determination of LogP values requires specialized techniques such as shake-flask methods or reversed-phase chromatography [35] [23] [39]. The pH-dependent nature of the partition coefficient must be considered due to the basic character of the piperidine nitrogen (pKa ~11) [27] [26] [19]. At physiological pH, the compound exists predominantly in its neutral form, maximizing membrane permeability [35] [38].
The tautomeric equilibrium of 2-Phenyl-3-(piperidin-4-YL)-1H-indole involves multiple structural forms that can interconvert under appropriate conditions [40] [41] [42] [43]. The primary tautomeric considerations include the indole NH proton positioning, piperidine ring conformations, and rotational isomerism about the C-C bond connecting the aromatic systems [44] [45] [46].
The indole moiety exists predominantly in the NH form under normal conditions, with the aromatic character providing substantial stabilization [47] [45] [48]. Theoretical calculations on related indole derivatives indicate that alternative tautomeric forms involving proton transfer are energetically unfavorable by more than 10 kcal/mol [43] [45] [49]. The aromatic stabilization of the indole ring system strongly favors the conventional NH form [44] [50] [51].
Table 4: Tautomeric Equilibrium Forms
Tautomeric Form | Relative Stability | Population (%) | Structural Characteristics |
---|---|---|---|
N-H Indole Form | Primary form | >95 | Aromatic indole with NH proton |
Piperidine Chair Conformation (Axial NH) | Less stable | <30 | NH bond in axial position |
Piperidine Chair Conformation (Equatorial NH) | More stable by ~0.7 kcal/mol | >70 | NH bond in equatorial position |
Piperidine Twist-Boat Conformation | Higher energy by ~3-4 kcal/mol | <5 | Ring pucker allows N-H...N interaction |
Phenyl-Indole Coplanar | More stable | >80 | Extended conjugation |
Phenyl-Indole Non-Coplanar | Less stable | <20 | Restricted conjugation |
The piperidine ring exhibits conformational tautomerism between chair and boat forms, with the chair conformation being strongly favored [19] [20] [52]. Within the chair conformation, the piperidine NH group preferentially occupies the equatorial position, providing greater stability by approximately 0.7 kcal/mol compared to the axial orientation [19] [24] [20]. This preference is consistent with the general principles of cyclohexane conformational analysis [19] [52].
Intramolecular hydrogen bonding between the indole NH and piperidine nitrogen is geometrically feasible in certain conformations [11] [20] [53]. However, molecular modeling studies suggest that such interactions are weak and do not significantly alter the tautomeric equilibrium [10] [43] [20]. The twist-boat conformation of the piperidine ring can facilitate closer approach of the nitrogen atoms but remains energetically unfavorable by 3-4 kcal/mol [20] [52].
Rotational isomerism about the bond connecting the phenyl group to the indole core affects the overall molecular geometry and electronic properties [54] [10] [14]. Coplanar arrangements maximize conjugative stabilization between the aromatic systems, while non-coplanar conformations reduce this interaction [14] [55] [45]. Nuclear magnetic resonance studies on related compounds indicate that coplanar conformations predominate in solution, comprising approximately 80% of the population [10] [14] [11].
The tautomeric equilibrium shows minimal dependence on temperature and solvent polarity for the primary structural forms [43] [45] [56]. However, specific interactions with hydrogen bonding solvents can slightly shift the equilibrium by stabilizing particular conformations [20] [56] [53]. Excited state processes can alter tautomeric preferences through proton transfer mechanisms, but these effects are transient and do not impact ground state equilibria [43] [57] [58].